Derrone
Overview
Description
Derrone is a naturally occurring compound found in various plants, including Erythrina orientalis and Cudrania tricuspidata. It has garnered significant attention due to its potential therapeutic properties, particularly in cancer treatment. This compound exhibits various biological activities, including inhibition of cell growth and induction of cell death in cancer cells .
Scientific Research Applications
Derrone has a wide range of scientific research applications:
Chemistry: this compound is studied for its potential as a chemical probe to investigate various biochemical pathways.
Biology: It is used to study cell signaling pathways and cellular responses to stress.
Medicine: this compound has shown promise as an anticancer agent by inducing cell death in cancer cells through mechanisms such as autophagy and apoptosis
Mechanism of Action
Target of Action
Derrone, a prenylated isoflavone , has been identified to target multiple proteins in the cell. The primary targets of this compound are the Transforming Growth Factor-β (TGF-β) Type 1 Receptor Kinase and Aurora kinases . These proteins play crucial roles in cell proliferation, differentiation, and apoptosis.
Mode of Action
This compound interacts with its targets in a unique manner. Molecular docking studies predict that this compound fits potently into the ATP-binding pocket of the TGF-β receptor type 1 kinase domain with stronger binding scores than ATP . This interaction inhibits the TGF-β1-induced phosphorylation and nuclear translocations of Smad2/3 . In the case of Aurora kinases, this compound exhibits an ability to inhibit the phosphorylation of histone H3 at ser10 .
Biochemical Pathways
This compound affects several biochemical pathways. In the TGF-β1-stimulated pathway, this compound significantly decreases the expressions of TGF-β1, fibronectin, elastin, and collagen1α1, accompanied by downregulation of α-SMA expression . In the Aurora kinase pathway, this compound impairs the mitotic spindle checkpoint and leads to endoreduplication in cancer cells .
Result of Action
This compound’s action results in significant molecular and cellular effects. It inhibits cell growth of various cancer cells and induces autophagic cell death . This compound also shows anti-fibrotic effects on TGF-β1-stimulated MRC-5 lung fibroblast cells and bleomycin-induced lung fibrosis . Furthermore, it suppresses human platelet aggregation and thrombin-induced clot formation .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
Derrone has been characterized as an Aurora kinase inhibitor . Aurora kinases are serine/threonine kinases that play a key role in cell division during mitosis . This compound exhibits an ability to inhibit the phosphorylation of histone H3 at ser10, both in kinase assay and at the cellular level .
Cellular Effects
This compound has been found to inhibit cell growth of various cancer cells . It induces autophagic cell death through the increase of cytoplasmic Ca 2+ and reactive oxygen species (ROS) . The treatment of autophagy inhibitor reversed this compound-mediated cell death, suggesting that this compound induces autophagic cell death .
Molecular Mechanism
This compound exerts its effects at the molecular level through its interactions with Aurora kinases . It inhibits the phosphorylation of histone H3 at ser10, impairing the mitotic spindle checkpoint and leading to endoreduplication in cancer cells . This compound also induces sustained phosphorylation of ERK, and the inhibition of ERK phosphorylation using U0126 (ERK inhibitor) markedly attenuated this compound-induced cell death .
Temporal Effects in Laboratory Settings
It has been observed that this compound significantly inhibits the formation and growth of MCF7 tumor spheroids .
Metabolic Pathways
Its role as an Aurora kinase inhibitor suggests that it may interact with enzymes involved in cell division and growth .
Preparation Methods
Synthetic Routes and Reaction Conditions: Derrone can be extracted from natural sources such as Erythrina orientalis and Cudrania tricuspidata. The extraction process typically involves solvent extraction followed by chromatographic purification to isolate the compound .
Industrial Production Methods: Industrial production of this compound involves large-scale extraction from plant materials, followed by purification using techniques such as high-performance liquid chromatography. The process ensures the isolation of this compound in sufficient quantities for research and potential therapeutic use .
Chemical Reactions Analysis
Types of Reactions: Derrone undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying its structure to enhance its biological activity or to study its mechanism of action .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed for reduction reactions.
Substitution: Substitution reactions often involve nucleophiles such as halides or amines under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of hydroxylated derivatives, while reduction can yield deoxygenated compounds .
Comparison with Similar Compounds
Derrone is unique compared to other similar compounds due to its multiple mechanisms of action and broad range of biological activities. Similar compounds include:
Gefitinib and Erlotinib: Targeted cancer therapies that selectively attack cancer cells, similar to this compound’s anticancer properties.
This compound’s ability to induce autophagy, inhibit Aurora kinases, and target TGF-β receptor pathways makes it a versatile compound with significant potential in various therapeutic applications.
Properties
IUPAC Name |
5-hydroxy-3-(4-hydroxyphenyl)-8,8-dimethylpyrano[2,3-h]chromen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16O5/c1-20(2)8-7-13-16(25-20)9-15(22)17-18(23)14(10-24-19(13)17)11-3-5-12(21)6-4-11/h3-10,21-22H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSYPWSSGRVZENH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=CC2=C(O1)C=C(C3=C2OC=C(C3=O)C4=CC=C(C=C4)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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